3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid
CAS No.: 943736-68-3
Cat. No.: VC11632410
Molecular Formula: C14H20N2O5
Molecular Weight: 296.3
Purity: 95
* For research use only. Not for human or veterinary use.
![3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid - 943736-68-3](/images/no_structure.jpg)
Specification
CAS No. | 943736-68-3 |
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Molecular Formula | C14H20N2O5 |
Molecular Weight | 296.3 |
Introduction
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Chemical Identity and Nomenclature
IUPAC Name and Structural Descriptors
The systematic IUPAC name for this compound is (3R)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . This name reflects its three primary structural components:
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A tert-butoxycarbonyl (Boc) group attached to the amino functionality, providing steric protection during synthetic reactions.
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A 6-methoxypyridin-3-yl aromatic ring, which contributes to electronic and solubility properties.
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A propanoic acid moiety, enabling further functionalization via carboxylate chemistry.
The stereocenter at the third carbon atom (C3) is designated as R-configuration, a critical detail for enantioselective applications .
Molecular Formula and Weight
The molecular formula C₁₄H₂₀N₂O₅ corresponds to a monoisotopic mass of 296.1372 Da and a molecular weight of 296.32 g/mol . The high oxygen content (27.0% by mass) arises from the Boc group, methoxy substituent, and carboxylic acid.
Table 1: Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₄H₂₀N₂O₅ |
Molecular Weight (g/mol) | 296.32 |
XLogP3-AA | 1.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 7 |
Synonyms and Registry Identifiers
This compound is cataloged under multiple synonyms and registry numbers, including:
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Wikidata ID: Q82164621
Common synonyms include Boc-(R)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid and (R)-3-tert-Butoxycarbonylamino-3-(6-methoxy-pyridin-3-yl)-propionic acid .
Structural Characteristics
Stereochemistry and Conformational Analysis
The (R)-configuration at the chiral center ensures distinct interactions in biological systems and synthetic pathways. The Boc group adopts a trans-conformation relative to the pyridine ring, minimizing steric clash with the methoxy substituent . Computational models indicate that the pyridine ring’s methoxy group at the 6-position directs electron density toward the nitrogen atom, enhancing hydrogen-bonding potential .
Physicochemical Properties
Solubility and Lipophilicity
With an XLogP3-AA value of 1.2, the compound exhibits moderate lipophilicity, balancing solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility . The carboxylic acid group enhances water solubility at physiological pH, while the Boc and methoxypyridine groups contribute to membrane permeability.
Stability and Degradation Pathways
The Boc group is stable under basic conditions but cleaves under acidic media (e.g., trifluoroacetic acid). The methoxy substituent on the pyridine ring resists hydrolysis under neutral conditions but may demethylate under strong acids or bases .
Table 2: Key Physicochemical Properties
Property | Value |
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XLogP3-AA | 1.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 103 Ų |
Synthetic Applications
Role in Peptide Synthesis
As a Boc-protected β-amino acid derivative, this compound is employed in solid-phase peptide synthesis (SPPS) to introduce chiral centers or pyridine motifs into peptide backbones . The Boc group is selectively removed under mild acidic conditions, preserving the integrity of the methoxypyridine ring.
Intermediate in Medicinal Chemistry
The 6-methoxypyridine moiety is prevalent in kinase inhibitors and GPCR modulators. For example, derivatives of this compound have been explored as intermediates for:
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